5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 5-methyl group at position 5 of the pyrazolo[1,5-a]pyrimidine core.
- A 3-(4-methylphenyl) substituent at position 3, providing lipophilic bulk.
- An N-[2-(morpholin-4-yl)ethyl]amine moiety at position 7, introducing a polar, water-soluble morpholine group linked via an ethyl chain.
This structural framework is associated with diverse biological activities, including anti-mycobacterial and anti-parasitic properties, as observed in related analogs .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-3-5-17(6-4-15)18-14-22-25-19(13-16(2)23-20(18)25)21-7-8-24-9-11-26-12-10-24/h3-6,13-14,21H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXRFTWSQJSQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrimidine derivatives, which are then functionalized through a series of reactions such as alkylation, acylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. Its structure includes a pyrazole ring fused to a pyrimidine, with additional functional groups that enhance its pharmacological properties.
Structural Formula
Cancer Treatment
The primary application of 5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is as a potential anticancer agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting various kinases involved in cancer progression.
Case Study: Inhibition of Kinases
A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in targeting receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and metastasis. The compound was evaluated for its ability to inhibit specific kinases associated with different cancer types, demonstrating promising results in preclinical models .
Fibrosis Treatment
Beyond oncology, this compound has been investigated for its potential in treating fibrosis. Fibrosis is characterized by excessive connective tissue formation and is associated with various chronic diseases. The compound's mechanism involves modulation of signaling pathways that contribute to fibrotic processes .
Neurological Disorders
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may also exhibit neuroprotective properties. The ability to cross the blood-brain barrier makes this class of compounds attractive for treating neurological disorders such as Alzheimer's disease and multiple sclerosis .
Pharmacological Mechanisms
The pharmacological activity of this compound is primarily attributed to its role as a kinase inhibitor. By binding to the ATP-binding site of target kinases, it prevents phosphorylation events that lead to cell proliferation and survival.
Table: Comparison of Kinase Inhibitors
| Compound Name | Target Kinase | Application Area | Status |
|---|---|---|---|
| This compound | Various RTKs | Cancer | Preclinical |
| Compound A | EGFR | Lung Cancer | Approved |
| Compound B | VEGFR | Renal Cancer | Clinical Trials |
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 3 (Aryl Groups)
The 3-(4-methylphenyl) group in the target compound is compared to other aryl substituents in terms of steric and electronic effects:
Key Insight : Electron-neutral substituents (e.g., methyl) balance lipophilicity and stability, while halogens (F, Cl) enhance polarity and binding interactions .
Substituent Variations at Position 7 (Amine Moieties)
The N-[2-(morpholin-4-yl)ethyl] group is critical for solubility and interactions with polar targets. Comparisons include:
Key Insight : Morpholine-containing amines optimize solubility without compromising target engagement, whereas aromatic amines (e.g., pyridinyl) prioritize target affinity over pharmacokinetics .
Substituent Variations at Position 5
The 5-methyl group in the target compound is contrasted with bulkier substituents:
Key Insight : Smaller substituents (methyl) are favorable for broad-spectrum activity, while bulky groups require tailored target compatibility .
Core Structural Modifications
The pyrazolo[1,5-a]pyrimidine core is compared to triazolo[1,5-a]pyrimidine analogs:
Key Insight : Pyrazolo[1,5-a]pyrimidines offer a preferable balance of synthetic feasibility and drug-like properties compared to triazolo analogs .
Biological Activity
5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. Its structural features suggest various mechanisms of action that may influence cellular pathways.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 401.9 g/mol. The IUPAC name is this compound, indicating the presence of a pyrazolo-pyrimidine core and a morpholine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.9 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and neuropharmacology. Preliminary studies suggest that it may act as an inhibitor of specific kinases or receptors that are crucial in tumor growth and metastasis.
Potential Targets
- Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- GABA Receptor Modulation : Similar compounds have shown activity as GABA receptor modulators, which could suggest a potential role in neurological applications.
Anticancer Activity
Recent research has indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to the target molecule have demonstrated potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated several pyrazolo-pyrimidine derivatives for their cytotoxic effects against HepG2 liver cancer cells. The results showed that certain substitutions on the pyrazolo-pyrimidine scaffold enhanced anticancer activity, with IC50 values ranging from 10 µM to 20 µM for the most active compounds.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | HepG2 |
| Compound B | 15 | HeLa |
| Compound C | 20 | MCF7 |
Neuropharmacological Effects
The compound's structural similarity to known GABAergic agents suggests potential neuroprotective effects. Studies have shown that related compounds can enhance GABA receptor activity, leading to increased neuronal survival under stress conditions.
Research Findings:
In vitro assays indicated that the compound could modulate GABA receptor activity, potentially offering therapeutic benefits in neurological disorders characterized by GABA deficiency.
Structure-Activity Relationship (SAR)
The effectiveness of this compound appears to be influenced by:
- Substituent Positioning : The positioning of methyl groups on the phenyl ring significantly affects biological activity.
- Morpholine Ring Modifications : Variations in the morpholine substituent can alter pharmacokinetics and receptor binding affinity.
Q & A
Basic: What synthetic strategies are employed to construct the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of precursor heterocycles. A common approach involves reacting 5-aminopyrazole derivatives with β-ketoesters or enaminones under acidic or basic conditions. For example, cyclocondensation of 5-amino-3-(4-methylphenyl)pyrazole with ethyl acetoacetate in acetic acid generates the pyrazolo[1,5-a]pyrimidine scaffold. Subsequent functionalization at position 7 involves nucleophilic substitution with 2-(morpholin-4-yl)ethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
Key Characterization : Confirm core formation using NMR (pyrimidine H-6 signal at δ 8.2–8.5 ppm) and IR (C=N stretch ~1600 cm) .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
- NMR : Identifies substituent patterns (e.g., aromatic protons from 4-methylphenyl at δ 7.2–7.4 ppm, morpholine methylenes at δ 3.5–3.7 ppm).
- NMR : Validates the pyrimidine carbons (C-2 at ~160 ppm, C-7 amine-bearing carbon at ~155 ppm) .
- HRMS : Confirms molecular formula (e.g., [M+H] at m/z 404.212 for CHNO).
- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and hydrogen-bonding networks using SHELXL refinement .
Advanced: How can conflicting binding affinity data from molecular docking (AutoDock Vina) and experimental assays be reconciled?
Discrepancies often arise from force field limitations or solvent effects. To resolve this:
Re-optimize docking parameters : Adjust exhaustiveness (≥100) and grid box size to fully encapsulate the binding pocket .
Validate with MD simulations : Perform 100-ns molecular dynamics (GROMACS/AMBER) to assess stability of docked poses.
Cross-check crystallographic data : If available, overlay docking results with X-ray structures refined via SHELXL .
Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .
Advanced: What strategies optimize the yield of N-alkylation at position 7 while minimizing byproducts?
- Solvent selection : Use DMF or DMSO to enhance nucleophilicity of the morpholine-ethylamine group.
- Base optimization : Employ KCO or CsCO (weaker bases reduce elimination side reactions).
- Temperature control : Maintain 80–100°C to balance reaction rate and selectivity.
- Protection/deprotection : Boc-protect the morpholine nitrogen if competing alkylation occurs at the tertiary amine .
Typical yield : 50–70% after column chromatography (silica gel, CHCl/MeOH 9:1) .
Basic: How is the compound’s enzyme inhibitory potential evaluated in vitro?
Enzyme assays : Incubate with target enzymes (e.g., kinases, phosphodiesterases) in buffer (pH 7.4) and measure activity via fluorescence/absorbance (e.g., ADP-Glo™ for kinases).
IC determination : Use 8-point dose-response curves (0.1–100 μM) and fit data with GraphPad Prism .
Selectivity profiling : Screen against related enzymes (e.g., PanelScan® kinase panels) to assess specificity .
Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .
- Disorder in morpholine group : Apply anisotropic displacement parameters (ADPs) and restrain geometry with ISOR/DFIX .
- Weak high-resolution data : Combine multiple datasets (SHELXC/D/E) and employ solvent flattening .
Example refinement metrics : R < 0.05, wR < 0.15 for I > 2σ(I) .
Basic: What in vitro models are used to assess anticancer activity?
- Cell viability assays : MTT/XTT in cancer cell lines (e.g., MCF-7, A549) over 48–72 hours.
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Migration inhibition : Scratch/wound-healing assays to evaluate anti-metastatic effects .
Advanced: How are substituent effects on pharmacokinetics (PK) systematically studied?
LogP/D analysis : Measure octanol-water partitioning (shake-flask/HPLC) to correlate with morpholine’s hydrophilicity.
Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
Key finding : The morpholine group enhances solubility (LogP ~2.1) but may reduce BBB penetration due to hydrogen-bonding capacity .
Basic: What computational tools predict the compound’s ADMET properties?
- SwissADME : Estimates solubility, GI absorption, and CYP interactions.
- AutoDock Vina : Predicts blood-brain barrier permeability (high vs. low) via docking to P-glycoprotein .
- ProTox-II : Flags potential hepatotoxicity or mutagenicity .
Advanced: How is regioselectivity during electrophilic substitution at position 3 controlled?
- Directing groups : The 4-methylphenyl group at position 3 directs electrophiles (e.g., nitration, halogenation) to position 5 via steric/electronic effects.
- Protection strategies : Temporarily protect the 7-amine with Boc to prevent competing reactions .
Example : Nitration with HNO/HSO yields 5-nitro derivatives regioselectively (>90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
